Imatinib is a small molecule protein-tyrosine kinase inhibitor that competes with ATP for binding to the kinase domain of specific target proteins [1]. The table below summarizes its primary molecular targets.
| Target Protein | Action | Primary Therapeutic Context | Consequence of Inhibition |
|---|---|---|---|
| BCR-ABL | Inhibitor [2] | Chronic Myelogenous Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) [2] [1] | Induces apoptosis; inhibits proliferation, survival, and cytoskeletal signaling pathways (Ras/MapK, Src/Pax/Fak/Rac, PI3K/AKT) [2]. |
| c-KIT | Antagonist [2] | Gastrointestinal Stromal Tumors (GIST) [1] | Inhibits proliferation and induces apoptosis in GIST cells expressing activating c-Kit mutations [2]. |
| Platelet-Derived Growth Factor Receptors (PDGFR-α & PDGFR-β) | Antagonist [2] | Myelodysplastic/Myeloproliferative Diseases, Hypereosinophilic Syndrome (HES) [1] | Inhibits PDGF-mediated cellular events [2]. |
| Other Targets | |||
| • Macrophage colony-stimulating factor 1 receptor (CSF1R) [2] [3] | Antagonist [2] | Investigational | Off-target effects; potential role in side effects like hypopigmentation [3]. |
| • Discoidin domain-containing receptors (DDR1, DDR2) [2] | Antagonist [2] | Investigational | Off-target effects. |
| • Oxidoreductase NQO2 [4] | Competitive inhibition with substrate [4] | Investigational | Contributes to pharmacological effects; mechanism distinct from kinase inhibition [4]. |
This compound binds to the ATP-binding pocket within the kinase domain, stabilizing it in an inactive, non-phosphorylated conformation [4]. This prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, thereby halting the downstream signaling cascades that drive uncontrolled cell growth, reduced apoptosis, and altered cell adhesion [2] [1].
The following diagram illustrates the core mechanism of BCR-ABL inhibition by this compound and the resulting disruption of downstream signaling pathways.
Despite its efficacy, a significant challenge in this compound therapy is the development of resistance. The following diagram and table outline key resistance pathways and the experimental workflow used to identify BCR-ABL-independent mechanisms.
Research classifies resistance mechanisms into two main categories:
| Resistance Mechanism | Description | Experimental Evidence/Detection |
|---|---|---|
| BCR-ABL-Dependent | ||
| Point Mutations in Kinase Domain | Amino acid substitutions (e.g., T315I) that interfere with this compound binding by altering contact points or shifting the kinase conformation equilibrium [4]. | Sanger sequencing or next-generation sequencing of the BCR-ABL kinase domain [5]. |
| BCR-ABL Gene Amplification | Overexpression of the BCR-ABL oncogene, requiring higher drug concentrations for inhibition [6]. | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). |
| BCR-ABL-Independent | ||
| Altered Cell Adhesion & Microenvironment | Downregulation of the extracellular matrix protein Fibronectin 1 (FN1) reduces cell adhesion and decreases this compound susceptibility [5]. | Genome-wide expression arrays; functional validation via siRNA knockdown and overexpression [5]. |
| Persistence of Leukemic Stem Cells (LSCs) | Quiescent CML stem cells are inherently resistant to TKIs and rely on alternative survival pathways [6]. | Syngeneic transplantation models in mice; analysis of key LSC maintenance pathways (Hedgehog/Smo, PML, β-catenin) [6]. |
| Upregulation of Drug Efflux Transporters | Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein reduces intracellular this compound accumulation [5] [7]. | Flow cytometry with transporter-specific fluorescent substrates. |
The transition from mechanism to clinical efficacy is influenced by several pharmacokinetic and real-world factors.
| Parameter | Details | Clinical Relevance |
|---|---|---|
| Bioavailability | ~98% [2] [7] | High oral bioavailability ensures efficient systemic delivery. |
| Protein Binding | ~95% (primarily to albumin and α1-acid glycoprotein) [2] [7] | High binding may influence the free, active drug fraction; changes in protein levels can affect drug efficacy and toxicity [7]. |
| Metabolism | Primarily by hepatic CYP3A4 [2] [1]. | Concomitant use of strong CYP3A4 inducers or inhibitors can significantly alter this compound plasma levels, requiring dose adjustment or avoidance [1] [8]. |
| Elimination Half-life | This compound: ~18 hours; Active metabolite (CGP74588): ~40 hours [2]. | Supports once-daily dosing and contributes to a steady drug concentration. |
| Trough Plasma Concentration (Cmin) | A target of >1100 ng/mL has been associated with improved response rates and longer progression-free survival in GIST [7]. | Therapeutic drug monitoring (TDM) can be valuable in cases of suboptimal response, severe toxicity, or suspected drug interactions [7]. |
A real-world study highlighted that grade ≥3 adverse drug reactions occurred in 43% of patients within three months, with dose modifications being frequent (58% within 12 months) [9]. This underscores the gap between clinical trial outcomes and routine practice, where patients are more heterogeneous.
The BCR-ABL fusion oncoprotein results from a reciprocal chromosomal translocation t(9;22)(q34;q11) that forms the Philadelphia chromosome, the hallmark genetic abnormality in Chronic Myelogenous Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through uncontrolled cell proliferation and suppression of apoptosis. The discovery and development of Imatinib (Gleevec/STI571), a specific BCR-ABL tyrosine kinase inhibitor (TKI), revolutionized CML treatment and became a paradigm for targeted cancer therapy. However, the emergence of drug resistance mutations, particularly within the kinase domain, remains a significant clinical challenge. This whitepaper provides a comprehensive technical analysis of BCR-ABL kinase domain structure, the structural basis of this compound binding, resistance mechanisms, and experimental methodologies for studying these interactions, with emphasis on implications for rational drug design.
The BCR-ABL kinase domain exhibits a characteristic two-lobed architecture common to protein kinases, consisting of an N-lobe (primarily β-sheets) and a C-lobe (predominantly α-helices) connected by a flexible hinge region [1]. Between these lobes lies the ATP-binding pocket, where physiological substrate binding and catalysis occur, and where most small-molecule inhibitors including this compound bind. Several regulatory structural elements within this domain are crucial for understanding inhibitor binding and resistance mechanisms:
Table 1: Key Structural Elements of the BCR-ABL Kinase Domain
| Structural Element | Location | Functional Role | Key Residues |
|---|---|---|---|
| P-loop | N-lobe | ATP binding, phosphotransfer | G250, Y253 |
| Activation Loop | Between N&C lobes | Regulation of kinase activity | DFG motif (D381, F382, G383), Y393 |
| Catalytic Loop | C-lobe | Catalytic activity | D363, K271, E286 |
| Hinge Region | Between N&C lobes | Connects lobes, inhibitor binding | T315, M318 |
| αC-helix | N-lobe | Conformational regulation | E286, V289, M290 |
Several residues within the kinase domain play particularly important roles in function and inhibitor binding:
This compound exhibits a unique mechanism of action by specifically binding to and stabilizing the inactive conformation of the BCR-ABL kinase domain. Structural studies reveal that this compound binding requires the kinase to adopt a specific DFG-out conformation, where the activation loop folds inward toward the ATP-binding site, with the DFG motif displaced from its canonical position in active kinases [3] [1]. In this conformation:
This DFG-out conformation creates a unique binding pocket that extends beyond the ATP-binding site, allowing this compound to achieve its high specificity for BCR-ABL over other kinases that may not readily adopt this conformation [1].
The molecular interactions between this compound and the BCR-ABL kinase domain have been elucidated through X-ray crystallography and structure-activity relationship (SAR) studies [3] [1]. This compound consists of:
These structural elements establish an extensive network of interactions with the kinase domain:
Table 2: Molecular Interactions Between this compound and BCR-ABL Kinase Domain
| This compound Region | Binding Site Location | Interaction Type | Key Residues |
|---|---|---|---|
| Pyridine-pyrimidine moiety | Adenine-binding site | Hydrophobic interactions, H-bond | T315 (gatekeeper) |
| Benzamide ring | DFG-out pocket | Van der Waals | V289, M290, D381, I360, H361 |
| Methylpiperazine group | Solvent-exposed region | Polar interactions | - |
| Anilino bridge | Between binding regions | Structural spacer | - |
The binding involves six highly energetic hydrogen bonds, each contributing significantly to the total binding energy. This explains why mutations affecting hydrogen bond donors/acceptors often lead to clinical resistance, as the loss of even one such interaction substantially reduces binding affinity [1].
Recent molecular dynamics (MD) simulations have revealed that this compound binding follows a complex pathway with multiple long-lived intermediate states [4]. The binding process can be represented as:
Where P represents the protein, P-L is a protein-ligand intermediate state, and PL is the final bound complex. Key findings from these computational studies include:
These intermediate states are spectroscopically indistinguishable from the crystallographic binding pose, explaining observations from tryptophan stopped-flow fluorescence experiments [4].
Figure 1: Kinetic pathway of this compound binding to BCR-ABL showing fast initial association followed by slower conformational rearrangement
Resistance to this compound therapy develops in approximately one-third of CML patients, primarily through point mutations within the kinase domain that impair drug binding [5] [1]. These mutations can be categorized by their structural location and mechanism:
Table 3: Major BCR-ABL Mutations Conferring this compound Resistance
| Mutation | Location | Structural Mechanism | Frequency | Impact on this compound Binding |
|---|---|---|---|---|
| T315I | Gatekeeper | Steric hindrance, loss of H-bond, prevents DFG-out conformation | 15-20% | High-level resistance |
| Y253H/F | P-loop | Alters P-loop conformation, affects hydrophobic cage | 10-15% | Moderate to high resistance |
| E255K/V | P-loop | Disrupts salt bridges, alters P-loop conformation | 10-15% | Moderate to high resistance |
| G250E | P-loop | Alters P-loop flexibility and conformation | 5-10% | Moderate resistance |
| F317L | SH2 contact | Disrupts hydrophobic interactions | 5-10% | Moderate resistance |
| M351T | Catalytic domain | Alters long-range interactions | 5-10% | Low to moderate resistance |
| H396P/R | Activation loop | Disrupts A-loop conformation | 5% | Moderate resistance |
Different mutations confer resistance through distinct mechanisms:
The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to multiple TKIs (this compound, nilotinib, dasatinib) and represents a major clinical challenge. Molecular dynamics simulations show that this mutation not only causes steric hindrance but also stabilizes the active kinase conformation, making transition to the DFG-out state required for this compound binding less favorable [6].
X-ray crystallography has been instrumental in elucidating the structural basis of this compound binding and resistance mechanisms. The crystal structures of c-Abl in complex with this compound (PDB: 2HYY) and other inhibitors (e.g., PD173955) revealed critical details of inhibitor interactions and conformational states [3]. Key methodological considerations include:
Various assays have been developed to measure BCR-ABL activity and inhibition:
Molecular dynamics (MD) simulations provide insights into dynamic aspects of binding not accessible through static structures:
Figure 2: Integrated experimental approaches for studying BCR-ABL structure and function
Understanding the structural basis of this compound binding and resistance has driven the development of next-generation BCR-ABL inhibitors:
Beyond ATP-competitive inhibitors, several innovative approaches are being explored:
The detailed structural understanding of the BCR-ABL kinase domain and its interaction with this compound has been fundamental to advancing CML therapy. The DFG-out binding mechanism explains both the remarkable specificity of this compound and its vulnerability to resistance mutations, particularly at the gatekeeper T315 position. Integrated approaches combining structural biology, computational simulations, and biochemical assays continue to reveal new insights into binding dynamics and resistance mechanisms. These advances are driving the development of next-generation therapeutics with activity against resistant mutants and novel mechanisms of action. The continued structural and mechanistic investigation of BCR-ABL remains essential for addressing the ongoing challenge of treatment resistance and improving outcomes for CML patients.
This compound (Gleevec, STI-571) represents a landmark achievement in targeted cancer therapy, serving as the first-line treatment for chronic myelogenous leukemia (CML) by specifically inhibiting the BCR-ABL tyrosine kinase. Despite its renowned specificity for ABL, KIT, and PDGFR kinases, This compound demonstrates unanticipated promiscuity through its interactions with non-kinase targets. The discovery that this compound binds and inhibits the oxidoreductase NQO2 (NAD(P)H Quinone Dehydrogenase 2) revealed a previously unrecognized dimension of its pharmacological profile [1]. This interaction is particularly significant because it occurs at physiologically relevant concentrations (IC₅₀ ≈ 80 nM) well within the therapeutic serum concentrations of approximately 1 μM achieved in patients [2].
The identification of NQO2 as a bona fide off-target for this compound emerged from systematic chemical proteomic screens designed to comprehensively characterize drug-protein interactions [3]. These studies demonstrated that while this compound exhibits remarkable selectivity compared to second-generation BCR-ABL inhibitors (binding only 4-5 proteins in K562 cell lysates versus >30 for dasatinib), its off-target profile includes this surprising non-kinase component [1]. The clinical relevance of this interaction stems from NQO2's high expression in myeloid cells—the very cells targeted in CML therapy—and from RNAi studies showing that NQO2 knockdown reduces proliferation in K562 CML cells [1] [2]. This suggests that NQO2 inhibition may contribute to this compound's overall pharmacological effects, potentially including both therapeutic and adverse outcomes.
The molecular basis for this compound's inhibition of NQO2 has been elucidated through X-ray crystallography revealing the structure of the human NQO2-imatinib complex at 1.75 Å resolution [4] [2] [5]. NQO2 is a cytoplasmic flavoprotein that functions as an oxidoreductase involved in the cellular response to oxidative stress, utilizing FAD (flavin adenine dinucleotide) as a prosthetic group [1]. The structural analysis shows that this compound binds directly within the enzyme active site, adjacent to the isoalloxazine ring of the FAD cofactor [2]. This binding location explains the competitive inhibition pattern observed in biochemical assays, where this compound competes with substrate for access to the active site [5].
The NQO2-imatinib complex crystallizes in space group I422, with one monomer in the asymmetric unit [2]. In the final refined model, four N-terminal residues (including two from a purification tag) and one C-terminal residue are disordered, while the remainder of the structure is well-defined, allowing precise characterization of the drug-protein interactions. The structure reveals that NQO2 forms a functional dimer, with this compound binding at the interface of the dimerization domain in close proximity to the FAD cofactor [1] [2]. This quaternary arrangement is essential for proper positioning of the active site residues and the flavin cofactor for catalytic activity.
This compound interacts with NQO2 primarily through extensive hydrophobic interactions with residues lining the active site cavity, making no direct hydrogen bonds with the protein [1]. The binding is stabilized by π-π stacking interactions between the pyridine and pyrimidine rings of this compound and the isoalloxazine ring system of the FAD cofactor [1] [2]. This stacking arrangement displaces natural substrates from the active site, providing the structural basis for competitive inhibition. Steric constraints within the active site pocket force this compound to adopt a compact horseshoe conformation that differs significantly from the extended conformation observed in most kinase complexes [1].
Table 1: Key Interactions in the NQO2-Imatinib Complex
| Interaction Type | Structural Components | Energetic Contribution |
|---|---|---|
| Hydrophobic Interactions | Multiple hydrophobic side chains in active site | Primary binding energy source |
| π-π Stacking | This compound pyridine/pyrimidine rings with FAD isoalloxazine | Significant stabilization energy |
| Van der Waals Forces | Extensive complementarity with active site | Additional binding affinity |
| Hydrogen Bonds | None directly with protein | Not applicable |
| Solvent Exposure | Portion of this compound extends into solvent | Reduced desolvation penalty |
The binding specificity of this compound for NQO2 over the closely related NQO1 (49% sequence identity) is explained by steric hindrance from Phe232, Tyr128, and Pro68 in NQO1 that would occlude the this compound binding site [1]. This discriminative binding highlights the importance of subtle structural differences in off-target interactions and provides insights for designing more specific inhibitors. Spectroscopic evidence confirms that this compound binding perturbs the protein environment around the flavin prosthetic group without displacing it from the protein, as the absorption spectrum in the presence of this compound does not resemble that of free flavin [2].
The inhibition of NQO2 by BCR-ABL inhibitors has been quantitatively characterized using continuous spectrophotometric assays that monitor enzyme activity through coupled reactions [2] [5]. In these assays, the NQO2-mediated reduction of menadione to menadiol is coupled to the reduction of the dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by menadiol, resulting in a measurable increase in absorbance at 590 nm [2]. This robust assay format enables precise determination of inhibition constants across a range of drug concentrations.
The measured IC₅₀ values reveal striking differences in inhibitory potency among clinically used BCR-ABL inhibitors. This compound demonstrates nanomolar affinity for NQO2 (IC₅₀ = 80-82 nM), approaching the potency of the natural flavonoid inhibitor quercetin (IC₅₀ = 42 nM) [2] [5]. Nilotinib, a second-generation BCR-ABL inhibitor, also inhibits NQO2 but with approximately 5-fold lower potency (IC₅₀ = 380 nM) [2]. In contrast, dasatinib shows negligible inhibition even at micromolar concentrations (IC₅₀ > 100 μM) [2] [5]. This pattern of inhibition aligns with chemical proteomic data showing NQO2 binding by this compound and nilotinib but not dasatinib [3].
Table 2: Quantitative Inhibition Parameters of NQO2 by BCR-ABL Inhibitors
| Compound | IC₅₀ Value | Inhibition Mechanism | Structural Basis |
|---|---|---|---|
| This compound | 80-82 nM | Competitive with substrate | Compact conformation, π-stacking with FAD |
| Nilotinib | 380 nM | Competitive with substrate | Structural analog of this compound |
| Dasatinib | >100 μM | No significant inhibition | Inability to adopt required conformation |
| Quercetin | 42 nM | Competitive with substrate | Natural flavonoid inhibitor |
Additional biophysical techniques have provided complementary data on this compound-NQO2 interactions. Electronic absorption spectroscopy reveals characteristic perturbations in the flavin environment upon this compound binding, with difference spectra showing minima at 389, 446, and 475 nm and maxima at 496 and 560 nm [2]. These spectral changes confirm direct binding to the active site without displacement of the FAD cofactor. Competitive binding assays further support these findings, demonstrating competitive inhibition with respect to substrate with a Kᵢ of 39 nM, consistent with the IC₅₀ values from activity assays [2].
The physiological relevance of these in vitro measurements is strengthened by comparison to pharmacokinetic data. With therapeutic serum concentrations of this compound reaching approximately 1 μM in patients—more than 10-fold above the IC₅₀ for NQO2 inhibition—it is virtually certain that NQO2 is substantially inhibited during this compound therapy [1] [2]. This suggests that NQO2 inhibition should be considered as a potential contributor to both therapeutic and adverse effects of this compound treatment.
The discovery of NQO2 as a non-kinase target of this compound was enabled by innovative chemical proteomic strategies that bypass the limitations of traditional pre-selected target screens [1] [3]. Two complementary approaches have been successfully employed:
Modified inhibitor affinity chromatography: this compound is chemically modified to allow covalent attachment to solid support matrices, then incubated with cell lysates to capture interacting proteins. Bound proteins are specifically eluted and identified through tandem mass spectrometry [1].
Mixed kinase inhibitor beads (Kinobeads): This approach uses a panel of broad-specificity kinase inhibitors attached to beads to comprehensively capture kinases and other ATP-binding proteins from cell lysates. To identify this compound targets, lysates are pre-incubated with this compound before exposure to the kinobeads. Proteins that no longer bind to the beads due to competitive displacement by this compound are identified through comparative quantitative proteomics [1] [3].
Both methods confirmed the high selectivity of this compound compared to second-generation inhibitors, with only 4-5 proteins captured from K562 CML cell lysates by this compound versus more than 30 for dasatinib [1]. This difference is explained by this compound's unique mechanism of targeting the inactive kinase conformation, which is less conserved than the active conformation targeted by dasatinib [1].
The following diagram illustrates the experimental workflow for the kinobeads approach that identified NQO2 as an this compound target:
Experimental workflow for NQO2 identification using competitive chemical proteomics.
Following initial identification, putative targets require rigorous validation through orthogonal methods. For NQO2, this included:
This multi-faceted validation approach confirmed NQO2 as a genuine off-target of this compound with potential biological significance [3] [2]. The chemical proteomic studies also revealed that NQO2 is phosphorylated in CML cell lines, suggesting potential regulation of its function, though phosphorylation appears to have minimal impact on enzymatic activity [2].
NQO2 is a cytoplasmic flavoprotein oxidoreductase that catalyzes the two-electron reduction of quinones using electron donors such as nicotinamide riboside (NRH) [2]. While its precise physiological functions remain incompletely understood, NQO2 is implicated in metabolic reduction and xenobiotic detoxification pathways [2]. The enzyme is highly expressed in myeloid cells, suggesting cell-type-specific functions that may be particularly relevant in CML pathophysiology [1]. RNA interference studies demonstrating reduced proliferation of K562 CML cells upon NQO2 knockdown support a potential role in cell growth regulation [1] [2].
The biological consequences of NQO2 inhibition by this compound may extend beyond cancer therapy. Evidence suggests potential implications for inflammatory and autoimmune diseases, with case reports detailing positive effects of this compound in rheumatoid arthritis, psoriasis, spondyloarthritis, and Crohn's disease [1]. Mouse models indicate efficacy in type 1 diabetes, largely through PDGFR inhibition, but a potential contribution from NQO2 inhibition cannot be excluded [1]. Given NQO2's involvement in oxidative stress responses, inhibition of this enzyme might contribute to this compound's anti-inflammatory activity through modulation of redox signaling pathways [1].
The discovery of NQO2 as an off-target for this compound has important implications for rational drug design and safety assessment. The structural flexibility exhibited by this compound—adopting distinct conformations when bound to different targets—highlights the challenge of predicting off-target interactions based solely on primary target structures [1]. Future drug development efforts must account for the distinct conformations that small molecule inhibitors can adopt to fully understand their range of potential targets [1].
From a clinical perspective, the limited promiscuity of this compound may actually represent an optimal balance, allowing its successful application in diverse diseases while maintaining an acceptable safety profile [1]. Known mild adverse effects of this compound include edema, muscle cramps, diarrhea, and bone marrow toxicity, though the molecular mechanisms underlying these side effects remain largely unknown [1]. While cardiotoxicity has been reported as a potentially severe adverse effect, this appears to result primarily from inhibition of the intended ABL target rather than off-target interactions [1]. The extent to which NQO2 inhibition contributes to this compound's adverse effect profile remains an open question requiring further investigation.
The following diagram illustrates the structural adaptations of this compound that enable its binding to both kinase and non-kinase targets:
Structural flexibility of this compound enables binding to diverse targets through distinct conformations.
The discovery of NQO2 as a non-kinase target of this compound exemplifies the importance of comprehensive drug profiling in understanding both therapeutic and off-target effects. The structural characterization of the NQO2-imatinib complex provides valuable insights for rational drug design, revealing how conformational flexibility enables promiscuous binding. From a clinical perspective, the functional inhibition of NQO2 at therapeutic concentrations suggests potential contributions to both therapeutic and adverse effects that warrant further investigation.
Protein kinases represent one of the largest families of signaling proteins in the human genome, with approximately 518 members regulating critical cellular processes through phosphorylation. The conserved catalytic domain of eukaryotic protein kinases features a bilobal architecture comprising a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), connected by a hinge region that forms part of the ATP-binding site. Within this conserved architecture, the DFG motif (Asp-Phe-Gly) at the N-terminus of the activation loop plays a pivotal role in controlling kinase activity and serves as a key conformational switch recognized by selective inhibitors.
This compound (Gleevec/STI571) emerged as a breakthrough molecularly targeted therapy for chronic myeloid leukemia (CML) and represented a milestone in rational drug design. Approved by the FDA in 2001, this compound targets the BCR-ABL fusion oncoprotein in CML, but also inhibits other tyrosine kinases including KIT and PDGFR. Its clinical success revolutionized cancer treatment and established kinase inhibition as a validated therapeutic strategy. Remarkably, this compound achieves its selectivity by specifically recognizing the DFG-out conformation, an inactive state of the kinase domain that is accessible to only a subset of kinases. This in-depth technical review examines the structural basis for this compound specificity, experimental methodologies for studying DFG conformational dynamics, and implications for kinase drug discovery.
The DFG motif undergoes a remarkable conformational rearrangement that controls kinase activation state and inhibitor binding. The transition between DFG-in and DFG-out states involves an approximately 180° rotation of the aspartate and phenylalanine side chains, resulting in their positional exchange and significant structural changes in the ATP-binding pocket.
Table 1: Characteristics of DFG Conformational States
| Feature | DFG-In (Active) | DFG-Out (Inactive) |
|---|---|---|
| Aspartate Orientation | Points into ATP-binding site | Points away from ATP-binding site |
| Phenylalanine Position | Buried in hydrophobic pocket | Exposed, pointing into ATP site |
| Allosteric Pocket | Not formed | Fully formed |
| Catalytic Competence | Catalytically active | Catalytically impaired |
| Activation Loop | Open, accessible to substrates | Closed or open but restricted |
| αC-Helix Position | Typically αC-in | Often αC-out |
| Representative Inhibitors | Type I inhibitors (ATP-competitive) | Type II inhibitors (e.g., this compound) |
The DFG-in conformation represents the catalytically active state where the aspartate residue coordinates magnesium ions essential for ATP binding and catalysis. In contrast, the DFG-out conformation features a dramatic reorganization where the aspartate swings away from the active site while the phenylalanine moves into the ATP-binding pocket, creating an extended allosteric pocket adjacent to the ATP-binding site. This conformational state is recognized by type II inhibitors like this compound, which extend from the ATP-binding site into this newly formed hydrophobic pocket.
Recent structural analyses have revealed heterogeneity within DFG-out conformations. The term "classical DFG-out" refers to conformations where the aspartate and phenylalanine have completely exchanged positions, forming a fully accessible allosteric pocket capable of accommodating type II inhibitors. In contrast, "nonclassical DFG-out" conformations exhibit incomplete formation of this allosteric pocket and are generally unable to bind type II inhibitors effectively [1]. This distinction is critical for understanding drug selectivity, as this compound and similar inhibitors require the classical DFG-out conformation with its fully formed allosteric pocket.
The binding of this compound to Abl kinase occurs through a hybrid mechanism that combines elements of both conformational selection and induced fit, as revealed by molecular dynamics simulations, NMR spectroscopy, and kinetic studies [2] [3]. This dual mechanism reconciles previously opposing views in the literature and explains both the high specificity of this compound and the dramatic differences in its affinity for different kinases.
The conformational selection phase involves this compound recognizing the pre-existing DFG-out conformation of Abl kinase. In the induced fit phase, this compound binding triggers further structural rearrangements that stabilize the fully bound complex. This sequential process explains the slow binding kinetics observed for this compound and accounts for its remarkable selectivity profile.
Figure 1: this compound binding mechanism showing conformational selection and induced fit pathways
The molecular recognition of this compound by the DFG-out conformation involves specific interactions that stabilize the inactive kinase state:
The binding affinity of this compound for Abl kinase in the DFG-out conformation is exceptionally high, with a dissociation constant (Kd) in the nanomolar range (1-10 nM). The inhibitory concentration (IC50) for Abl kinase is approximately 10-50 nM in cellular assays, while the serum concentration in patients reaches about 1 μM, ensuring complete target inhibition [4].
Multiple experimental techniques have been employed to characterize the interaction between this compound and the DFG-out conformation, each providing complementary insights into the binding mechanism.
Table 2: Experimental Methods for Studying this compound-DFG-Out Interactions
| Method | Key Findings | Technical Considerations |
|---|---|---|
| X-ray Crystallography | Revealed atomic structure of Abl-imatinib complex; DFG-out conformation with closed activation loop | Requires high-quality crystals; provides static snapshot |
| NMR Spectroscopy | Detected conformational equilibrium in apo state; identified intermediate states in binding pathway | Probes dynamics in solution; technical challenges with large kinases |
| Molecular Dynamics Simulations | Captured complete DFG flip process; revealed hybrid binding mechanism | Computational intensity; force field accuracy critical |
| Surface Plasmon Resonance | Measured binding kinetics; confirmed two-step mechanism with slow conformational change | Surface immobilization effects; requires purified protein |
| Fluorescence Quenching | Demonstrated pH dependence of DFG flip; identified protonation state importance | Requires suitable fluorophores; environmental sensitivity |
Long-timescale molecular dynamics simulations have provided unprecedented atomic-level detail of the DFG flip mechanism and this compound binding process. Unbiased simulations of Abl kinase have successfully captured the complete transition from DFG-in to DFG-out conformations, revealing several key intermediates:
These simulations have demonstrated that the timescale of the DFG flip is on the order of tens to hundreds of milliseconds, explaining why specialized enhanced sampling methods are often required to observe this transition in computational studies [5].
Solution-state NMR spectroscopy has provided critical evidence for the conformational selection aspect of this compound binding. Studies of Abl and Src kinases have revealed:
The pH dependence of this compound binding, with faster kinetics at lower pH, provides additional evidence for the role of DFG aspartate protonation in facilitating the conformational change [5]. Mutagenesis studies confirm that mutation of the DFG aspartate abolishes this pH dependence, directly linking protonation to the flip mechanism.
The remarkable selectivity of this compound for a specific subset of kinases arises from multiple structural factors that influence the accessibility and stability of the DFG-out conformation:
Free energy calculations comparing this compound binding to Abl versus Src kinase have quantified these effects, revealing that the difference in binding affinity (approximately 1000-fold) primarily results from the higher energy cost of adopting the DFG-out conformation in Src (approximately 4.4 kcal/mol) rather than differences in direct drug-protein interactions [6].
Analysis of kinase structures in the Protein Data Bank has identified which kinase families can adopt the classical DFG-out conformation. While the DFG motif itself is nearly 100% conserved across the human kinome, the surrounding structural elements that facilitate or hinder the DFG flip vary significantly. Kinases that naturally adopt DFG-out conformations in their autoinhibited states (e.g., Abl, KIT, PDGFR) are generally more susceptible to this compound inhibition than those that predominantly sample DFG-in states (e.g., Src family kinases).
Although this compound was originally developed as a specific BCR-ABL inhibitor, its promiscuous targeting of other kinases in their DFG-out conformations has been successfully exploited for additional clinical indications:
The therapeutic versatility of this compound demonstrates how understanding the structural basis for multi-kinase inhibition can expand clinical utility beyond initial indications.
Drug resistance represents a significant challenge in this compound therapy, particularly in advanced-stage CML. Resistance most commonly arises from:
Structural studies of resistance mutations have informed the development of second-generation inhibitors (e.g., nilotinib, dasatinib, ponatinib) that can overcome most resistance mechanisms. Unlike this compound, dasatinib targets the active DFG-in conformation and thus avoids dependence on the DFG-out state, though with reduced selectivity.
Protocol for simulating DFG conformational change using molecular dynamics:
System Preparation
Simulation Parameters
Enhanced Sampling (Optional)
Trajectory Analysis
Protocol for measuring binding kinetics to characterize conformational selection:
Sample Preparation
Surface Plasmon Resonance Experiments
Data Analysis
The structural basis for this compound specificity toward the DFG-out conformation represents a paradigm for rational drug design and understanding kinase inhibitor selectivity. The hybrid binding mechanism involving both conformational selection and induced fit explains how this compound achieves exceptional specificity while targeting a conserved region of the kinase domain.
Future directions in this field include:
The continued investigation of DFG conformational dynamics promises to yield new insights into kinase biology and inform the development of more effective and selective therapeutic agents for cancer and other diseases.
| Model Name/Type | Key Features & Applications | Signaling Pathways/ Targets Investigated | Reference |
|---|---|---|---|
| RIN9815/bcr-abl Cell Line | Mimics signaling in CML polymorphonuclear leukocytes (PMNL); used for identifying therapeutic targets and understanding this compound resistance. | RhoA, Ras, Rac, actin; RhoA identified as a key regulator of proliferation. | [1] |
| This compound/Ponatinib Cross-Resistant (IMP-R) Clones | A mixture of clones, each with distinct T315I-inclusive compound mutations; models highly resistant CML blast crisis (BC). | BCR::ABL1 compound mutations (e.g., T315I+E255V, T315I+Y253H); used to test combo therapies. | [2] |
| Murine Xenograft Model (CDX) | In vivo model using IMP-R clones; evaluates the efficacy of drug combinations on tumor growth and survival. | Response to ponatinib, asciminib, and venetoclax combinations. | [2] |
| AI-Guided Patient Stratification | Uses whole-exome sequencing (WES) data from patients; identifies actionable mutations for drug repurposing. | Mutations in NPM1, DNMT3A, AKT1, BCL2, etc.; suggests use of venetoclax, ivosidenib. | [3] |
| Study Focus | Cell Line/Model | Core Protocol Description | Key Measurements & Outcomes |
|---|---|---|---|
| Generating IMP-R Clones [2] | KCL-22 cells (this compound-resistant, T315I parent) | Single-cell FACS sorting into ponatinib-containing media. Stepwise dose escalation (0.004 nM → 10 nM) over months to select resistant clones. | Isolation of 5 distinct IMP-R clones with different BCR::ABL1 compound mutations and mutations in other genes (e.g., IKZF1, SETD1B). |
| In Vivo Efficacy Testing [2] | CDX model from IMP-R clones | Mice xenotransplanted with a mix of IMP-R clones, then randomized into 7 treatment groups. Daily oral dosing until tumor measurement or weight loss >10%, then intermittent dosing. | - Tumor volume
The following workflow details the steps from model creation to data analysis in a recent study investigating combination therapies for blast crisis CML [2].
In vivo efficacy testing workflow from clone generation to data analysis
While the RIN9815/bcr-abl cell line [1] remains a valuable tool for deciphering CML signaling pathways like those involving RhoGTPases, the field is rapidly advancing towards more complex, patient-derived models and polyclonal systems that better reflect the clinical challenge of treatment-resistant and advanced-stage CML.
The table below summarizes the primary off-target proteins of this compound, distinguishing between kinase and non-kinase targets, and their potential clinical effects.
| Target Protein | Type | Reported IC₅₀ / Kd | Identified Method(s) | Potential Clinical Effect(s) |
|---|---|---|---|---|
| c-Abl | Tyrosine Kinase | 100-300 nM [1] | Kinobeads/MS, Cell-based assays [2] [1] | Protection against diabetes; beta-cell survival [1] |
| PDGFR-β | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS, Xenograft models [2] [3] | Anti-fibrotic effects; unintended mitogenic signaling in cancer [2] [3] |
| DDR1 | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS [1] | Information Missing |
| c-Kit | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS [2] | Efficacy in GIST; role in beta-cell protection is dispensable [2] [1] |
| NQO2 | Oxidoreductase (Non-Kinase) | 82 nM [2] | Chemical Proteomics (Kinobeads) [2] | Role in oxidative stress; clinical side effects unclear [2] |
| V-ATPase | Proton Pump (Non-Kinase) | Information Missing | Yeast screen [2] | Information Missing |
| KATP Channel | Ion Channel (Non-Kinase) | Micromolar range [1] | Functional assays in beta-cells [1] | Potential improvement of beta-cell function [1] |
The methodologies for discovering these off-targets can be broadly divided into target identification and functional validation techniques.
Target Identification
Functional Validation
The following diagram illustrates the network of known primary and off-target interactions of this compound and their downstream biological effects, particularly highlighting the role of c-Abl in beta-cells.
This diagram shows how this compound's binding to c-Abl inhibits its activity, leading to multiple downstream effects that collectively promote beta-cell survival and function, illustrating a key beneficial off-target mechanism [1].
The off-target profile of this compound provides critical lessons for rational drug design.
Therapeutic Drug Monitoring (TDM) has emerged as a critical component in the optimization of imatinib mesylate therapy for Chronic Myelogenous Leukemia (CML). As a tyrosine kinase inhibitor (TKI), this compound targets the BCR-ABL fusion protein responsible for the pathogenesis of CML, revolutionizing treatment outcomes since its introduction. However, despite standardized dosing regimens, significant interpatient variability in drug exposure has been observed, directly influencing treatment efficacy and safety. Research demonstrates that this compound exhibits a 40-60% coefficient of variation in plasma exposure between patients receiving the same dose, necessitating individualized treatment approaches [1] [2].
The fundamental pharmacological basis for TDM of this compound rests on established exposure-response relationships. Multiple seminal studies have consistently demonstrated that trough plasma concentrations (Cmin) above approximately 1000 ng/mL are significantly associated with improved cytogenetic and molecular responses [3] [1] [2]. In pediatric CML patients, recent real-world evidence has shown that this compound Cmin >1000 ng/mL correlated with improved molecular response rates at critical treatment milestones [3]. This therapeutic threshold has become a widely accepted target for dose optimization, though it represents a population mean value that requires contextual interpretation for individual patients [1].
The clinical indications for this compound TDM are well-established in specific scenarios: suboptimal response or treatment failure, unexplained toxicity, suspected non-adherence, drug-drug interactions, and special populations with altered pharmacokinetics [1] [2]. Additionally, TDM provides objective data to distinguish between pharmacological resistance and inadequate drug exposure, guiding critical decisions about dose escalation versus switching to alternative TKIs [4]. The five essential criteria supporting this compound as an ideal TDM candidate include significant between-subject PK variability, consistent concentration-effect relationships, narrow therapeutic margin, absence of readily available PD biomarkers, and critical treatment duration [5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard method for this compound quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The fundamental principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), providing highly specific quantification even in complex biological matrices like plasma.
A validated LC-MS/MS methodology for this compound quantification should incorporate the following key components. The sample preparation typically involves protein precipitation using acetonitrile or methanol, with the inclusion of a stable isotope-labeled internal standard (e.g., this compound-d8) to correct for variability in extraction and ionization. Chromatographic separation is achieved using reverse-phase columns (C18, 50-100mm × 2.1-4.6mm, 3-5μm particle size) with mobile phases consisting of aqueous ammonium formate or acetate (0.1%) and organic modifiers (acetonitrile or methanol with 0.1% formic acid) in gradient elution mode. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with MRM transitions of 494.3→394.2 for this compound and 502.3→394.2 for the internal standard [6] [1].
The analytical performance characteristics must meet rigorous validation standards according to FDA and EMA guidelines. A standard validation report demonstrates a linear range of 100-10,000 ng/mL with correlation coefficients (r²) >0.99, inter- and intra-day precision <15% (CV), and accuracy within 85-115% of nominal values. The lower limit of quantification (LLOQ) is typically established at 100 ng/mL, which adequately supports the clinical decision threshold of 1000 ng/mL [6]. The method should also demonstrate selectivity against endogenous plasma components and common concomitant medications, as well as stable performance under various storage and processing conditions.
While LC-MS/MS offers superior performance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a cost-effective alternative for laboratories without access to mass spectrometry capabilities. The basic methodology involves similar sample preparation with protein precipitation, followed by reverse-phase chromatographic separation with UV detection at 260-270 nm [1].
However, HPLC-UV methods present limitations in sensitivity and specificity compared to LC-MS/MS. The typical LLOQ for HPLC-UV ranges from 50-100 ng/mL, with increased potential for interference from metabolites or co-administered drugs. The run times are generally longer, reducing throughput capacity. When implementing HPLC-UV, extensive validation against patient samples is recommended to ensure reliable performance in the clinical setting [1]. Despite these limitations, properly validated HPLC-UV methods can provide clinically useful TDM data, particularly when mass spectrometry is unavailable.
Table 1: Analytical Method Comparison for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV |
|---|---|---|
| Sensitivity (LLOQ) | 1-10 ng/mL | 50-100 ng/mL |
| Linear Range | 100-10,000 ng/mL | 100-5,000 ng/mL |
| Analysis Time | 3-6 minutes/sample | 10-15 minutes/sample |
| Specificity | High (mass transitions) | Moderate (retention time) |
| Throughput | High | Moderate |
| Cost | High | Moderate |
Proper sample collection is fundamental to obtaining clinically meaningful TDM results. Trough samples (Cmin) must be collected immediately before the next scheduled dose at steady-state conditions, typically after at least 5-7 days of consistent dosing [1] [2]. Blood samples (2-5 mL) should be collected in EDTA-containing tubes and centrifuged promptly at 2000-3000 × g for 10-15 minutes to separate plasma. The resulting plasma should be transferred to clean polypropylene tubes and stored at -20°C to -80°C if not analyzed immediately. Stability data indicate that this compound remains stable in plasma for at least 6 months at -20°C and through multiple freeze-thaw cycles [1].
Critical documentation must accompany each sample to ensure proper interpretation. Essential information includes the exact time of blood collection, time and dose of last administration, dosing history, concomitant medications, patient demographics (age, weight, body surface area), clinical response data, and adverse effects. This contextual metadata enables meaningful interpretation of measured concentrations against the therapeutic range and facilitates appropriate dose recommendations [5] [1].
Interpretation of this compound trough concentrations requires integration of pharmacokinetic knowledge with clinical context. The established therapeutic target of 1000 ng/mL serves as a population guide, with concentrations below this threshold warranting evaluation for dose escalation after considering tolerance and hematologic parameters [3] [1] [2]. Recent real-world evidence in pediatric CML demonstrates that patients with this compound Cmin >1000 ng/mL achieved significantly higher rates of optimal molecular response (63% vs 23-50% with lower levels) at 3 and 6 months [3].
The following decision algorithm provides a structured approach to TDM interpretation:
Figure 1: Clinical Decision Algorithm for this compound TDM Interpretation
For subtherapeutic concentrations (<1000 ng/mL), the initial assessment should focus on adherence evaluation, as non-adherence remains a prevalent cause of treatment failure. In pediatric populations, recent data has confirmed non-adherence particularly in adolescents ≥13 years old, detectable through consistently low this compound Cmin [3]. Subsequent evaluation should address potential drug-drug interactions, particularly with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) that may accelerate this compound metabolism [1] [2]. If adherence and interactions are optimized, dose escalation should be considered, with monitoring of hematologic parameters to prevent excessive toxicity.
For supratherapeutic concentrations (>3000 ng/mL), correlation with adverse events should be assessed. Recent evidence indicates that approximately 9.3% of adverse events correlate with this compound Cmin ≥3000 ng/mL, with gastrointestinal and musculoskeletal complaints being most prevalent [3]. In such cases, dose reduction may improve tolerability while maintaining efficacy, as the exposure-response relationship plateaus above approximately 1500-2000 ng/mL [3] [2].
Table 2: this compound Trough Concentrations and Clinical Correlations
| Trough Concentration | Clinical Interpretation | Management Considerations |
|---|---|---|
| < 1000 ng/mL | Subtherapeutic | Assess adherence, evaluate drug interactions, consider dose escalation |
| 1000-3000 ng/mL | Therapeutic range | Maintain current dose, continue routine monitoring |
| > 3000 ng/mL | Supratherapeutic | Evaluate for toxicity, consider dose reduction if adverse events present |
| Undetectable | Probable non-adherence | Comprehensive adherence assessment and counseling |
Population pharmacokinetic (PopPK) modeling represents a sophisticated approach to characterizing this compound exposure variability and identifying significant covariates that influence drug disposition. Recent comparative analyses have evaluated eight published PopPK models for their predictive performance in clinical settings [6]. The model developed by Menon et al. demonstrated superior predictive performance with relative mean prediction error ≤20% and relative median absolute prediction error ≤30% when applied to external clinical data [6].
The structural model typically characterizes this compound pharmacokinetics using a one-compartment model with first-order absorption and elimination. The key pharmacokinetic parameters include clearance (CL), volume of distribution (Vd), and absorption rate constant (Ka). Significant covariate relationships have been identified, including the influence of body weight on clearance, age-related changes in drug metabolism, and gender differences in elimination patterns [6]. For example, one PopPK analysis revealed that female patients had 15.2% lower clearance than males, and clearance decreased by 23% between ages 40 and 80 years [6].
The integration of physiological and genetic factors further refines PopPK models. Hepatic function, represented by albumin levels and alpha-1 acid glycoprotein (AAG) concentrations, significantly influences this compound binding and clearance due to its high protein binding (>95%) [2]. Genetic polymorphisms in drug transporters (OCT1, ABCB1, ABCG2) and metabolizing enzymes (CYP3A4, CYP3A5) contribute to the substantial interindividual variability in this compound exposure [6] [2]. These comprehensive PopPK models facilitate precision dosing through Bayesian forecasting, enabling individualized dose optimization based on limited concentration measurements.
Bayesian forecasting methodologies enhance the clinical utility of TDM by enabling prediction of trough concentrations from randomly timed samples, addressing the practical challenges of strict trough sampling in clinical practice. The maximum a posteriori probability (MAP-Bayesian) approach incorporating parameter correlation (MAP-ρ) has demonstrated the ability to predict this compound Cmin from random concentrations with a precision of ±30.7% [7].
The fundamental workflow for Bayesian forecasting involves: (1) selecting an appropriate population pharmacokinetic model as the prior; (2) obtaining one or more drug concentration measurements from the patient; (3) refining the population parameter estimates using Bayesian inference to obtain individualized pharmacokinetic parameters; and (4) simulating the complete concentration-time profile to estimate the trough concentration and other exposure metrics [7]. This approach has proven particularly valuable when trough sampling is impractical or when multiple concentrations are available to characterize an individual's pharmacokinetic profile more completely.
Comparative analyses demonstrate that Bayesian methods outperform simple linear extrapolation approaches, particularly when the sampling time deviates significantly from the true trough [7]. The implementation of user-friendly Bayesian software tools in clinical practice can make this sophisticated approach accessible for routine TDM interpretation, moving beyond empirical dose adjustments to model-informed precision dosing.
Figure 2: Bayesian Forecasting Workflow for Model-Informed Precision Dosing
Recent investigations have revealed unexpected applications for this compound beyond its established role in CML. Particularly noteworthy is the emerging evidence supporting this compound's potential antimalarial activity through inhibition of host tyrosine kinases necessary for Plasmodium parasite invasion and development within erythrocytes [8]. Preclinical studies demonstrate that this compound inhibits parasite entry into erythrocytes by disrupting host membrane remodeling processes and reduces parasitemia in both in vitro and in vivo models [8].
The mechanistic basis for this activity appears to involve this compound's modulation of phosphorylation states of erythrocyte membrane proteins, particularly band 3, which participates in parasite invasion [8]. This novel mechanism differs fundamentally from conventional antimalarials, potentially offering new therapeutic avenues against drug-resistant malaria strains. Research is ongoing to optimize dosing strategies for this application and evaluate combination therapies with established antimalarial agents [8].
The future of this compound TDM is being shaped by several technological innovations. Dried blood spot (DBS) sampling offers potential for simplified sample collection and stability, facilitating TDM in remote settings. Point-of-care testing devices under development may eventually enable rapid concentration measurement during clinical visits, allowing immediate dose adjustment. Artificial intelligence applications integrated with electronic health records promise to enhance the interpretation of TDM results by incorporating comprehensive patient factors, drug-drug interactions, and pharmacogenetic data [5].
Furthermore, expanded TDM applications are being explored in special populations, including pediatric patients, pregnant women, and those with organ impairment. Recent real-world data in pediatric CML has highlighted age-dependent exposure differences, with children <13 years receiving a median of 43 mg/m² more than older patients while achieving similar trough concentrations [3]. These findings underscore the importance of age-appropriate dosing strategies and specialized TDM interpretation in pediatric populations.
Therapeutic drug monitoring of this compound represents a powerful tool for optimizing CML treatment outcomes by individualizing therapy based on pharmacokinetic exposure. The established therapeutic target of 1000 ng/mL for trough concentrations provides a validated benchmark for dose adjustment, supported by robust clinical evidence linking adequate exposure to improved molecular responses. Implementation of TDM requires appropriate analytical methods, proper sampling protocols, and integrated clinical interpretation to address subtherapeutic and supratherapeutic concentrations effectively.
Advanced approaches incorporating population pharmacokinetic modeling and Bayesian forecasting further enhance precision dosing, particularly when trough sampling is challenging. As research continues to expand our understanding of this compound's pharmacokinetic variability and potential new applications, TDM will remain essential for maximizing therapeutic benefits while minimizing adverse effects across diverse patient populations.
Imatinib mesylate is a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML). Therapeutic Drug Monitoring (TDM) is crucial for optimizing patient outcomes, as studies have shown a correlation between this compound plasma trough levels and treatment efficacy. A trough concentration of ≥ 1000 ng/mL is often associated with improved clinical responses [1] [2]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a cost-effective and widely accessible alternative to LC-MS for quantifying this compound plasma levels in clinical laboratories, making TDM feasible in diverse healthcare settings [1] [3].
The following table summarizes key parameters from validated HPLC-UV methods for this compound quantification in human plasma.
Table 1: Summary of Validated HPLC-UV Methods for this compound Plasma Quantification
| Method Parameter | Velpandian et al. (2004) [4] [5] | Method for Bioequivalence (2016) [3] | Awidi et al. (2010) [Cross-Validation] [1] |
|---|---|---|---|
| Analytical Column | C8 Column (250 mm x 4.6 mm, 5 µm) | Not Specified | Not Specified |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Acetonitrile (70:30, v/v) | Not Specified | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection Wavelength | 265 nm | Not Specified | Not Specified |
| Linearity Range | 50 - 25,000 ng/mL | 40 - 4,000 ng/mL | 500 - 4,000 ng/mL |
| Sample Volume | 50 µL (supernatant) | Not Specified | Not Specified |
| Sample Preparation | Protein Precipitation with Methanol | Liquid-Liquid Extraction | Protein Precipitation |
| Run Time | Not Specified | 7 minutes | Not Specified |
| Limit of Quantification (LOQ) | 50 ng/mL | 40 ng/mL | 380 ng/mL |
| Precision (RSD) | < 4% (Inter & Intra-day) | Not Specified | < 10% (Inter & Intra-day) |
This protocol is adapted from the method by Velpandian et al. (2004), which provides a robust and straightforward approach [4] [5].
Prepare 0.02 M potassium dihydrogen phosphate buffer in ultrapure water. Filter the buffer and HPLC-grade acetonitrile through a 0.45 µm membrane filter. Mix the buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
Inject the processed samples and analyze the chromatograms. Quantify this compound concentrations by comparing the peak area of the sample with the calibration curve.
The method should be validated as per FDA/ICH guidelines [2]. Key parameters include:
The following diagram illustrates the complete workflow for the quantification of this compound in plasma, from sample collection to data analysis.
Figure 1: Overall workflow for the HPLC-UV quantification of this compound in human plasma, covering sample preparation, instrumental analysis, and data processing.
The method validation process is a critical multi-step endeavor to ensure the reliability of the analytical method, as outlined below.
Figure 2: Key stages of bioanalytical method validation for the HPLC-UV quantification of this compound, following regulatory guidelines.
The primary application of this HPLC-UV method is Therapeutic Drug Monitoring (TDM) in CML patients. Maintaining this compound plasma trough levels above 1000 ng/mL is critical for achieving optimal cytogenetic and molecular responses [1] [2]. Furthermore, this validated method is suitable for pharmacokinetic studies, including bioequivalence testing of generic formulations, as it offers a rapid run time of 7 minutes and a linear range optimized for single-dose studies [3]. It provides a reliable tool for clinical laboratories to monitor patient adherence, manage side effects, and optimize dosing regimens.
The table below summarizes two detailed LC-MS/MS protocols for quantifying this compound and its major metabolite, northis compound (also known as CGP74588 or N-desmethyl this compound), in different biological matrices [1] [2].
| Parameter | Method 1: Dried Blood Spot (DBS) Analysis [1] | Method 2: Plasma Monitoring in GIST Patients [2] |
|---|---|---|
| Analytes | This compound, Northis compound | This compound, N-desmethyl-imatinib (CGP74588) |
| Sample Matrix | Finger-prick Dried Blood Spot (DBS) | Human Plasma |
| Sample Preparation | 3 mm disc punched from DBS, extracted with 150 μL acidified methanol containing IMA-D8 (internal standard) | Information missing from search results (commonly involves protein precipitation or liquid-liquid extraction) |
| LC System | LC Nexera system with online cleanup | Information missing from search results |
| Trapping Column | POROS R1/20 (20 μm, 2x30 mm) | Not specified |
| Analytical Column | Synergi Fusion-RP (4 μm, 2x50 mm) | Not specified |
| Mass Spectrometer | API-4000 QT | Tandem Mass Spectrometer (specific model not stated) |
| Run Time | 8.5 min | Not specified |
| Linearity Range | this compound: 50 - 7500 ng/mL Northis compound: 10 - 1500 ng/mL | Not specified, but used for Therapeutic Drug Monitoring (TDM) | | Key Application | Therapeutic Drug Monitoring (TDM); correlation between DBS and plasma concentrations assessed. | Investigating correlation between myelosuppression and this compound plasma levels; pharmacogenetic studies. |
For researchers interested in the DBS method, here is a more detailed breakdown of the workflow and considerations [1]:
For research involving intracellular uptake of this compound in cell lines (e.g., leukemia models), the following workflow and methodology can be employed [3]:
Imatinib has revolutionized the treatment of pediatric cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), with clinical trials demonstrating a 5-year progression free survival of 94% for children with CML [1]. Despite this remarkable efficacy, defining optimal dosing regimens for children remains challenging due to developmental physiological changes that affect drug disposition, including maturation of drug-metabolizing enzymes and variability in plasma protein levels [2] [1]. The prevalence of childhood CML and Ph+ ALL is very low (approximately 2% of all leukemias), making dedicated clinical trials logistically and ethically challenging [1].
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful bottom-up approach that integrates drug properties with human physiology to predict drug exposure across diverse populations [3]. This approach is particularly valuable for pediatric populations where clinical data are sparse, as it can account for age-related changes in organ size, body composition, and enzyme maturation [2] [1]. Regulatory agencies including the FDA and EMA recognize PBPK modeling for supporting pediatric drug development, study design, and dose selection [3]. For this compound specifically, PBPK modeling provides a systematic approach to investigate optimal dosing regimens and potential drug-drug interactions in children, thereby addressing critical gaps in pediatric clinical pharmacology [2].
The development of a robust PBPK model for this compound requires careful parameterization based on comprehensive drug-specific data. The workflow begins with adult model development followed by pediatric extrapolation through incorporation of developmental physiology [1]. The structural model typically consists of multiple compartments representing key organs and tissues, connected by systemic circulation, with drug movement described using perfusion-limited or permeability-limited kinetics [3].
Table 1: Key Drug-Specific Parameters for this compound PBPK Model
| Parameter | Value | Source/Reference |
|---|---|---|
| Molecular weight | 493.6 g/mol | [1] |
| logP | 3.71 (basic compound) | [1] |
| pKa | 8.08 (base) | [1] |
| Fuₚ | 0.05 (range: 0.02-0.10) | [1] |
| Blood-to-plasma ratio | 0.68 | [1] |
| Peff (Caco-2) | 7.9 × 10⁻⁶ cm/s | [1] |
| Major metabolizing enzymes | CYP3A4, CYP2C8 | [2] [1] |
| Transporters involved | OCT1, OATP1A2, ABCB1, ABCG2 | [4] |
| Bioavailability | >95% | [4] |
For absorption modeling, the Advanced Dissolution, Absorption and Metabolism (ADAM) model is recommended, which incorporates parameters such as effective intestinal permeability (Peff) derived from Caco-2 cell lines (7.9 × 10⁻⁶ cm/s) [1]. Distribution is typically modeled using a whole-body PBPK approach with tissue-to-plasma partition coefficients (Kp) predicted using the Rodgers and Rowland method [1]. For elimination, this compound is primarily metabolized by CYP3A4 and CYP2C8, with additional contributions from transporters including organic cation transporter 1 (OCT1) and ATP-binding cassette transporters (ABCB1 and ABCG2) [4] [1].
Pediatric extrapolation requires incorporation of developmental changes in physiology, including organ size, blood flows, and enzyme maturation profiles [2]. The model should account for age-dependent maturation of CYP3A4 and CYP2C8 activities, which are responsible for this compound metabolism [1]. Additionally, developmental changes in α1-acid glycoprotein (AAG) concentrations should be considered, as this compound extensively binds to this plasma protein [1].
Table 2: Key Physiological Parameters for Pediatric Extrapolation
| Physiological Parameter | Developmental Consideration | Impact on this compound PK |
|---|---|---|
| CYP3A4 activity | Increases with age, reaches adult levels by ~1 year | Higher clearance per body weight in young children |
| CYP2C8 activity | Developmental pattern similar to CYP3A4 | Contributes to metabolic clearance |
| AAG concentrations | Lower in neonates, reach adult levels by ~1 year | Higher unbound fraction in young children |
| Organ sizes and blood flows | Allometric scaling with age-dependent exponents | Affects volume of distribution and clearance |
| Gastrointestinal physiology | Altered gastric pH and motility in neonates | May affect absorption in very young children |
Model verification is critical before implementing simulations for dose optimization. The verification process involves comparing model predictions against observed clinical data from both adults and children [2] [1]. Performance should be evaluated using visual predictive checks and quantitative metrics such as fold error (FE) for key pharmacokinetic parameters (AUC, Cmax, Ctrough) [3]. A well-verified model should predict observed values within 1.25-fold for most parameters [2] [1]. For pediatric models, verification should include comparison across different age groups, from young children to adolescents [2].
Two primary modeling approaches are used for pediatric extrapolation: PBPK modeling and population PK (popPK) with allometric scaling. Each method has distinct strengths and limitations, making them suitable for different scenarios [5]. A comparative study evaluating both approaches for tyrosine kinase inhibitors (including this compound) found that while both methods captured parent drug concentrations reasonably well, allometrically scaled popPK models demonstrated better prediction performance for some TKIs with complex pharmacokinetics [5].
PBPK modeling adopts a bottom-up approach based on drug properties and human physiology, requiring no prior clinical data [5]. This method incorporates mechanistic understanding of drug disposition and allows for simulation of various scenarios, including drug-drug interactions and special populations [2] [1]. In contrast, popPK models utilize a top-down approach, estimating parameters from observed clinical data [5]. Pediatric extrapolation typically employs allometric scaling using weight-based exponents (typically 0.75 for clearance, 1 for volume) [5].
Table 3: Comparison of PBPK and PopPK Modeling Approaches for this compound
| Characteristic | PBPK Modeling | Population PK with Allometric Scaling |
|---|---|---|
| Approach | Bottom-up, mechanism-based | Top-down, data-driven |
| Data requirements | In vitro drug parameters, system data | Rich clinical PK data |
| Pediatric extrapolation | Incorporates developmental physiology | Allometric scaling with weight exponents |
| Prediction of drug interactions | Strong capability (mechanistic) | Limited without interaction data |
| Performance with complex PK | Variable for metabolites | Generally good for parent and metabolites |
| Regulatory acceptance | Growing for specific applications | Well-established |
A recent evaluation of 15 published popPK models revealed limitations in predicting this compound concentrations in children, with most models demonstrating poor precision (lowest median absolute prediction error was 37.66%) despite acceptable bias for some models [4]. This highlights the critical need for improved pediatric models and suggests that PBPK approaches may offer advantages through their more comprehensive incorporation of developmental physiology [4].
Based on comparative analyses, an integrated modeling approach leveraging the strengths of both PBPK and popPK methodologies is recommended for optimal this compound dose optimization in children [5]. The PBPK model can provide initial dose recommendations based on mechanistic understanding, while popPK models with Bayesian forecasting can facilitate model-informed precision dosing in clinical practice [4].
Diagram 1: Integrated PBPK and PopPK Modeling Workflow for Pediatric Dose Optimization. This workflow combines mechanism-based PBPK modeling with data-driven population PK approaches to enhance prediction accuracy across different pediatric age groups.
PBPK simulations for this compound in pediatric patients suggest an optimal dosing range of 230-340 mg/m²/day, which aligns with the recommended initial dose for childhood CML [2]. This dosing strategy targets trough concentrations between 1000-3000 ng/mL, which is associated with optimal efficacy and safety profiles [4]. Clinical studies in adult CML patients demonstrate that trough concentrations above 1000 ng/mL significantly improve cytogenetic and molecular response rates, while concentrations exceeding 3000 ng/mL may increase the risk of adverse events such as neutropenia [4].
Therapeutic drug monitoring (TDM) is increasingly recommended as an adjunct to model-informed dosing to optimize this compound treatment in pediatric patients [4]. The integration of Bayesian forecasting with popPK models allows for individual dose adjustment based on limited TDM samples, significantly improving prediction accuracy, particularly in adults [4]. For pediatric patients, TDM is especially valuable given the high inter-individual variability in this compound exposure and the potential impact of developmental changes on drug disposition [4].
PBPK models provide valuable insights into potential drug interactions in pediatric patients receiving this compound. Verified models have accurately predicted the interaction between this compound and carbamazepine (a CYP3A4 and CYP2C8 inducer), demonstrating significantly reduced this compound exposure during coadministration [2] [1]. Simulations indicate that children and adults treated with this compound have similar vulnerability to CYP modulations, highlighting the importance of considering such interactions across all age groups [2].
The recommended approach for evaluating drug interactions involves simulating the effects of various CYP3A4 modulators (both inducers and inhibitors) on this compound exposure in virtual pediatric populations [1]. For patients requiring concomitant medications with interaction potential, dose adjustments should be considered based on simulation results and therapeutic drug monitoring [2].
Diagram 2: Key Processes in this compound Disposition and Sites of Drug Interactions. This diagram illustrates the major pathways affecting this compound pharmacokinetics and potential sites for drug interactions, particularly with CYP modulators and transporter inhibitors/inducers.
PBPK modeling represents a powerful tool for addressing the unique challenges of this compound dose optimization in pediatric patients. The approach integrates developmental physiology with drug-specific properties to predict exposure across the pediatric age spectrum, providing valuable insights for initial dose selection and identification of potential drug interactions [2] [1]. The recommended dosing range of 230-340 mg/m²/day derived from PBPK simulations aligns with current clinical recommendations and targets therapeutic trough concentrations associated with optimal efficacy and safety [2] [4].
Future efforts should focus on model refinement through incorporation of additional pediatric data, particularly in very young children (<2 years) where developmental changes are most pronounced [4]. The integration of PBPK modeling with pharmacodynamic endpoints could further enhance dose individualization based on both exposure and response [4]. Additionally, collaborative initiatives between academia, industry, and regulators are essential to establish standardized frameworks for pediatric PBPK model development and qualification, ultimately improving treatment outcomes for children with cancer requiring this compound therapy [2] [4] [1].
Q1: What is the clinical profile of this compound-induced ILD? The onset of ILD is typically acute or subacute, occurring within weeks to months after starting this compound therapy. The following table summarizes quantitative data from recent case reports.
| Case Feature | Case 1 (Reversible) [1] [2] | Case 2 (Irreversible) [3] | Case 3 (Reversible) [4] |
|---|---|---|---|
| Patient Demographics | 53-year-old male | 49-year-old male | 73-year-old female |
| This compound Dose | 400 mg/day | 400 mg/day | 100 mg/day |
| Time to Onset | ~2 months | 9 months | ~1 month |
| Key Symptoms | Dyspnea, cough | Cough, fever | Dyspnea at rest, cough, hypoxia |
| Key Radiological Findings (CT) | Ground-glass opacities, consolidation | Diffuse interstitial fibrosis | Bilateral interstitial pattern, ground-glass opacities |
| Management | This compound discontinuation (no steroids) | This compound d/c, prednisone, switch to nilotinib | This compound d/c, prednisone |
| Outcome | Full resolution; successful re-challenge | Irreversible fibrosis (imaging) at 29-month follow-up | Resolution after d/c; recurrence on re-challenge |
Q2: What is the proposed mechanism behind this pulmonary toxicity? The exact pathophysiology is not fully elucidated, but several hypotheses exist [1]:
The diagram below illustrates the proposed signaling pathway and cellular effects.
Q3: What are the established diagnostic and management protocols? A structured clinical workflow is essential for managing suspected cases. The following chart outlines the key steps from suspicion to resolution.
Q4: What are the key considerations for patient management and re-challenge?
For researchers investigating the mechanisms of this compound-induced ILD, the following methodologies from the literature can serve as a guide.
1. In Vivo Model for PDGFRβ Signaling
Cd4-Cre mice crossed with Cd4-NPM-ALKTg/+ mice and a strain carrying loxP-flanked Pdgfrb to generate T-cell-specific PDGFRβ knockout in an ALCL background [5].fl/fl Pdgfrb (control) and Δ/Δ Pdgfrb (knockout) mice [5].2. Clinical Diagnostic Workflow for Suspected DILD
I hope this technical guide provides a solid foundation for your research and development efforts.
Dose escalation is typically considered for patients with chronic-phase CML (CML-CP) who exhibit a suboptimal response or treatment failure to standard-dose imatinib (400 mg/day) [1] [2]. The strategy can overcome "relative resistance" to this compound, sometimes caused by specific BCR-ABL kinase domain mutations [1].
The table below summarizes the clinical outcomes and candidate patient profiles based on retrospective analyses and recommendations.
| Aspect | Details and Clinical Evidence |
|---|---|
| General Purpose | Manage suboptimal response or treatment failure to standard-dose (400 mg/day) this compound in chronic-phase CML (CML-CP) [1] [2]. |
| Response Rates | In the IRIS trial, 42% of patients who underwent dose escalation per protocol criteria achieved a subsequent cytogenetic response [2]. |
| Survival Outcomes | In the same cohort, freedom from progression to accelerated/blast phase was 89%, and overall survival was 84% at 3 years post dose escalation [2]. |
| Ideal Candidates | Patients with specific BCR-ABL mutations sensitive to higher this compound concentrations (e.g., M351T, L384M) [1]. Also considered for patients without access to or intolerant of second-generation TKIs. |
| Key Considerations | Requires assessment of patient adherence first [1]. Not recommended for patients with mutations conferring absolute resistance (e.g., T315I) [1]. |
The established method involves a step-wise increase in the daily this compound dose. The European LeukemiaNet (ELN) provides clear guidelines on when to consider this strategy based on specific milestones [2].
| Time on Treatment | Suboptimal Response (Consider Dose Escalation) |
|---|---|
| 3 Months | Failure to achieve a complete hematologic response (CHR) [2]. |
| 6 Months | Failure to achieve a partial cytogenetic response (PCyR), i.e., Philadelphia chromosome-positive (Ph+) cells >35% [2]. |
| 12 Months | Failure to achieve a complete cytogenetic response (CCyR), i.e., Ph+ cells >0% [2]. |
| 18 Months | Failure to achieve a major molecular response (MMR) [2]. |
| Anytime | Loss of a previously achieved CHR, CCyR, or MMR; emergence of new clonal chromosomal abnormalities [2]. |
When facing a suboptimal response, switching to a second-generation TKI (like dasatinib or nilotinib) is another standard option. The choice depends on several factors.
The following diagram illustrates the logical workflow for troubleshooting a suboptimal response to this compound, integrating the concepts of adherence assessment, mutation testing, and the choice between dose escalation and therapy switch.
Q1: What is the clinical concern when co-administering imatinib with drugs like carbamazepine or rifampin?
The primary concern is a significant reduction in this compound exposure, leading to potential loss of efficacy and treatment failure [1] [2]. Carbamazepine and rifampin are strong inducers of the CYP3A4 enzyme, which is the major metabolic pathway for this compound [3]. By inducing this enzyme, these drugs accelerate the metabolism and clearance of this compound from the body, substantially lowering its plasma concentration.
Q2: What is the magnitude of this interaction, and what is the evidence?
The interaction is clinically significant. While precise quantitative data from clinical trials is not fully detailed in the search results, the following table summarizes the known effects and recommendations:
| Perpetrator Drug | Effect on this compound Exposure | Clinical Evidence & Recommendations |
|---|
| Carbamazepine (CYP3A4 & CYP2C8 inducer) | Significantly decreased | • Clinically significant interaction confirmed [1]. • PBPK models accurately predicted this DDI [1]. • Recommendation: Increase this compound dose by 50% with careful monitoring [2]. | | Rifampin (Strong CYP3A4 inducer) | Significantly decreased | • Listed as a strong inducer requiring dose adjustment [2]. • Recommendation: Increase this compound dose by 50% with careful monitoring [2]. |
A physiologically based pharmacokinetic (PBPK) study confirmed that this interaction can be accurately modeled and that children and adults have similar vulnerability to these CYP-mediated interactions [1]. For therapeutic efficacy, this compound plasma trough concentrations should be maintained above 1000 ng/mL (1 µg/mL) [4] [5].
Q3: How should this interaction be managed in a clinical or research setting?
The following workflow diagram outlines a general strategy for managing this interaction, from identification to resolution.
The core management strategies include:
The search results provide a strong clinical overview but lack the detailed experimental data and protocols requested. To build a comprehensive technical support center, you will need to delve deeper into the following:
This compound mesylate, a tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). While demonstrating significant clinical efficacy, this compound presents a characteristic profile of adverse effects that require careful management in both clinical practice and drug development research. The most frequently observed side effects include fluid retention phenomena (particularly periorbital edema), hematologic toxicities (neutropenia, thrombocytopenia, anemia), and various gastrointestinal disturbances. Understanding these adverse events is crucial for researchers designing combination therapies, clinical trial protocols, and supportive care strategies.
This technical guide provides a comprehensive overview of this compound-related toxicities, with emphasis on mechanistic insights, incidence data, and evidence-based management approaches specifically tailored for the research and development community. We have synthesized information from clinical studies, case reports, and current treatment guidelines to create a structured resource for scientists and drug developers investigating this compound and related compounds. The quantitative data presented herein can inform preclinical modeling, clinical trial design, and the development of mitigation strategies for tyrosine kinase inhibitor (TKI)-associated toxicities.
This compound-induced fluid retention represents one of the most common dose-limiting toxicities, with a pathophysiological basis rooted in the inhibition of platelet-derived growth factor receptors (PDGFR). PDGFR signaling plays a crucial role in maintaining interstitial fluid pressure in dermal tissues; this compound-mediated disruption of this pathway increases capillary permeability and promotes fluid extravasation [1]. Additional contributing mechanisms include impaired lymphatic drainage and renal sodium retention, creating a multifactorial etiology for edema development [2].
The periorbital region represents the most frequent site for localized edema, affecting 47.6%-70% of patients receiving this compound therapy [1]. This regional susceptibility may be attributed to the loose connective tissue architecture and poorly developed lymphatic drainage in periorbital areas. Edema typically presents within 2-3 months of treatment initiation, though onset can range from 1 to 444 days [1]. The incidence and severity demonstrate a clear dose-response relationship, with one study reporting periorbital edema in 91% of patients receiving >400 mg daily compared to 70% at lower doses [1].
Table: Risk Factors for this compound-Associated Fluid Retention
| Risk Factor | Risk Level | Supporting Evidence |
|---|---|---|
| Dose >400 mg/day | High | 91% incidence vs. 70% at lower doses [1] |
| Age >65 years | Moderate | Potential association, though not consistently significant [1] |
| Female Sex | Moderate | Some studies suggest increased susceptibility [1] |
| Cardiac/Renal Comorbidity | Moderate | May exacerbate fluid retention mechanisms [3] |
| Concurrent CYP3A4 Inhibitors | Moderate | Increased this compound exposure [3] |
Several strategies may mitigate edema risk in preclinical models and clinical settings. Dose escalation protocols rather than initial high-dose administration may allow for better adaptation to this compound's effects on vascular permeability. For researchers designing clinical trials, implementing regular monitoring of weight, limb measurements, and periorbital assessment during the first 3 months is critical for early detection. Additionally, dietary sodium restriction and consideration of concurrent medications that might promote edema represent practical preventive measures.
For mild to moderate cases (Grade 1-2), symptomatic management with diuretics such as low-dose hydrochlorothiazide or spironolactone may provide relief, though supporting evidence remains largely anecdotal. Dose reduction represents the most effective intervention, with studies demonstrating significant improvement in edema following dose modification [1]. For severe, refractory cases (Grade 3-4), treatment interruption followed by dose reduction or permanent discontinuation may be necessary, particularly if vision is compromised or pulmonary edema develops [4].
In rare instances of severe periorbital edema causing visual field obstruction, surgical intervention with blepharoplasty has been successfully performed, with histopathological examination of excised tissue revealing edema, chronic inflammation, and lymphangiectasia [1]. For pleural effusions, which are rare with this compound but more common with other TKIs like dasatinib, management may require therapeutic thoracentesis and drug discontinuation in recurrent cases [2].
This compound-induced hematologic toxicity primarily manifests as myelosuppression resulting from inhibition of progenitor cell proliferation. The characteristic pattern includes:
The timing of hematologic toxicity follows a predictable course, typically emerging within the first 3 months of treatment initiation [3]. The incidence and severity vary significantly based on disease phase, with late chronic phase CML patients experiencing substantially higher rates of severe neutropenia (24% Grade 3-4) compared to early chronic phase patients (7% Grade 3-4) [5]. This differential toxicity profile suggests that baseline marrow reserve significantly influences susceptibility to this compound's myelosuppressive effects.
Table: Hematologic Toxicity Management Guidelines
| Toxicity Grade | Monitoring Frequency | Recommended Action | Considerations for Trial Design |
|---|---|---|---|
| Grade 1-2 | Weekly CBC | Continue current dose | May not require dose modification in trials |
| Grade 3 | Weekly CBC until resolution | Temporary interruption until ≤Grade 2, then resume at same dose | Consider growth factor support in trial protocol |
| Grade 4 | Twice weekly CBC until resolution | Interrupt until ≤Grade 2, then resume with dose reduction (300mg→200mg) | Define acceptable resolution period in protocol |
| Recurrent Grade 4 | Frequent monitoring | Consider permanent discontinuation | Plan alternative dosing strategies |
Regular complete blood count monitoring is essential, with recommendations suggesting weekly assessments during the first 1-3 months of therapy, then monthly once stable [3]. For research protocols, establishing clear dose modification guidelines is critical for patient safety and data interpretation. The dose reduction threshold for recurrent severe neutropenia typically involves decreasing from 400mg to 300mg or from 600mg to 400mg daily [4].
The management of hematologic toxicity should also consider the underlying disease status. In early chronic phase CML, the occurrence of hematologic side effects within the first 6 months of therapy has been associated with a negative influence on cytogenetic response, suggesting these events may indicate more resistant disease biology [5]. This observation has implications for patient stratification in clinical trials.
For persistent cytopenias, growth factor support with G-CSF (for neutropenia) or erythropoietin (for anemia) may be considered, though data specific to this compound management are limited. Thrombopoietin receptor agonists (e.g., romiplostim, eltrombopag) have shown efficacy in chemotherapy-induced thrombocytopenia and may have application in this compound-associated cases, though their use remains investigational in this context [6].
Recent guideline updates have modified recommendations for thrombocytopenia management, with the CSCO 2025 guidelines indicating upgraded evidence for romiplostim (II级推荐) in the secondary prevention of chemotherapy-induced thrombocytopenia [6]. For neutropenia management, both prophylactic and therapeutic G-CSF administration have established roles, with the 2025 CSCO guidelines emphasizing risk-stratified approaches based on regimen myelotoxicity and patient-specific factors [6].
Though relatively uncommon, this compound has been associated with left ventricular dysfunction and congestive heart failure, even in patients without pre-existing cardiac disease [3]. The proposed mechanism involves inhibition of cytoplasmic tyrosine protein kinase ABL1, which plays a role in cardiomyocyte stress response and survival pathways [7]. Preclinical models have demonstrated that high-dose this compound can induce cardiotoxic cellular changes, including mitochondrial abnormalities and apoptosis activation.
Risk mitigation should include baseline cardiac assessment (echocardiogram, ECG) for patients with pre-existing cardiac conditions or risk factors, with periodic monitoring during treatment. For researchers, incorporating cardiac toxicity endpoints in trial design, such as regular assessment of ejection fraction and biomarkers (BNP, troponin), can provide valuable safety data. Management of symptomatic cardiac toxicity typically requires drug interruption or discontinuation and implementation of standard heart failure therapies [3].
Though rare (incidence approximately 1%-2%), This compound-induced interstitial lung disease (ILD) represents a potentially serious adverse event requiring prompt recognition and intervention [8]. The clinical presentation typically includes progressive dyspnea, nonproductive cough, and characteristic radiographic findings of ground-glass opacities and interstitial infiltrates on high-resolution CT imaging [8].
Diagnosis requires exclusion of alternative etiologies, particularly infection, malignancy progression, or other drug-related pneumonitis. Bronchoscopy with bronchoalveolar lavage is recommended when feasible to exclude infectious causes and characterize inflammatory patterns [8]. Management involves immediate drug discontinuation and, in moderate-to-severe cases, corticosteroid therapy. Rechallenge may be considered after resolution of symptoms and radiographic findings, but requires careful monitoring [8].
Gastrointestinal disturbances are among the most frequently reported side effects of this compound, with nausea (50%), diarrhea (45%), and vomiting occurring in a dose-dependent manner [4]. These effects are generally manageable with symptomatic treatment and administration with food. More serious but less common gastrointestinal effects include hemorrhage (particularly in patients with GIST) and tumor lysis syndrome (especially in high-burden CML) [4].
Hepatotoxicity, typically manifesting as transaminase elevation, occurs in a minority of patients but can progress to severe liver injury if unrecognized. Regular monitoring of liver function tests is recommended, with dose reduction or interruption for significant elevations (≥3-5× ULN) [4]. The mechanism appears to involve both idiosyncratic reactions and direct hepatocellular injury, with metabolism primarily mediated by CYP3A4 [3].
Q: What are the proposed mechanisms for this compound's preferential targeting of periorbital tissue for edema formation?
A: The predilection for periorbital regions likely results from the combination of inhibited PDGFR signaling (which regulates interstitial fluid pressure) and the unique anatomy of periorbital tissues, characterized by loose connective tissue, high vascular density, and relatively limited lymphatic drainage capacity. PDGFR inhibition reduces interstitial pressure, facilitating fluid extravasation in these susceptible tissues [1].
Q: Are there specific in vitro or in vivo models for studying TKI-induced edema?
A: While no standardized models exist specifically for this purpose, several approaches show utility: (1) Rodent models measuring interstitial fluid pressure changes in dermal tissues following PDGFR inhibition; (2) Endothelial cell culture systems assessing barrier function and permeability following this compound exposure; (3) Lymphatic function assays in animal models evaluating clearance mechanisms [9].
Q: How does the hematologic toxicity profile differ between early and late chronic phase CML patients?
A: Significant differences exist: Late chronic phase patients experience higher rates of severe (Grade 3-4) hematologic toxicity (24% vs. 7% in early CP) but paradoxically show less impact on treatment response. In early chronic phase patients, hematologic toxicity within the first 6 months correlates with inferior cytogenetic response, suggesting possible association with more resistant disease biology [5].
Q: What monitoring strategies optimize safety in this compound dose-escalation studies?
A: Implement weekly CBC monitoring for the first 4-8 weeks, as myelosuppression typically emerges during this period. Establish clear dose modification protocols defining thresholds for treatment interruption and dose reduction. Consider prophylactic growth factor support in trials involving heavily pretreated patients or those with known marrow compromise [3].
Q: What is the evidence for this compound rechallenge after serious adverse events?
A: Limited data suggest rechallenge may be successful after resolution of non-hematologic toxicities such as hepatic transaminase elevation, rash, or fluid retention. For interstitial lung disease, successful rechallenge has been reported after radiographic and clinical resolution, but requires careful monitoring [8]. Rechallenge is generally not recommended for severe cardiotoxicity or Stevens-Johnson syndrome [4].
Q: Are there demographic or genetic factors predicting this compound toxicity?
A: Research suggests several potential predictors: (1) Age >65 years may increase fluid retention risk; (2) Polymorphisms in drug transporter genes (e.g., ABCB1, OCT1) may influence drug exposure; (3) Pre-existing cardiac dysfunction increases risk of further cardiac compromise; (4) Previous pulmonary pathology may predispose to pulmonary toxicity [8] [3].
The following diagram illustrates the primary molecular mechanisms underlying this compound's therapeutic effects and major toxicities:
This schematic illustrates how this compound's inhibition of specific molecular targets mediates both its therapeutic benefits and characteristic toxicities. The BCR-ABL inhibition responsible for CML control simultaneously contributes to hematologic toxicity through effects on normal hematopoietic progenitors. Similarly, PDGFR inhibition contributes to both therapeutic efficacy and fluid retention, while potentially playing a role in cardiac dysfunction through ABL1 pathway effects. Understanding these mechanistic relationships aids in predicting and managing adverse events during drug development.
The management of this compound-associated toxicities requires a balanced approach that maintains therapeutic efficacy while minimizing treatment-related morbidity. For researchers and drug developers, understanding these adverse events informs not only clinical trial design but also the development of next-generation inhibitors with improved safety profiles. Key principles include:
The table below summarizes key efficacy and safety data from clinical studies on second-generation TKIs in imatinib-resistant or intolerant patients with CML in chronic phase (CML-CP).
| TKI (Study) | Patient Population | Median Follow-up | Primary Efficacy Endpoint | Overall Survival (OS) | Notable Adverse Events (AEs) |
|---|
| Nilotinib (Phase II) [1] | 321 CML-CP patients, this compound-resistant/intolerant | 48 months | MCyR: 59% CCyR: 45% | 78% (estimated at 48 months) | Discontinuations due to AEs: 21%; due to disease progression: 30% | | Ponatinib (PACE Trial) [2] | 270 heavily pretreated CP-CML patients (≥2 prior TKIs) | 56.8 months | MCyR: 60% MMR: 40% | 73% (estimated at 5 years) | Arterial Occlusive Events (AOEs): Cumulative incidence 31%; Rash (47%), thrombocytopenia (46%), abdominal pain (46%) | | Dasatinib (Indirect Data) [3] | CML-CP patients with this compound resistance or mutations | "Long-term observations" needed | Complete hematologic and cytogenetic remissions reported | Not specified | Unforeseen toxicity may surface, requiring monitoring |
Key: MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
For researchers investigating TKI resistance, here are detailed methodologies based on established in vitro and in vivo models.
This protocol is adapted from a study that investigated the dynamics of drug transporter expression in this compound and dasatinib resistance [4].
ABCB1, ABCC1, ABCG2, MVP, and SLC22A1) via qRT-PCR.ABL1 kinase domain to exclude or confirm BCR::ABL1-independent resistance mutations.The following diagram illustrates the logical workflow for establishing and analyzing TKI-resistant cell lines.
This methodology is based on a preclinical study evaluating the novel dual inhibitor KF1601 [5].
Q1: What are the primary molecular mechanisms of resistance to second-generation TKIs I should investigate?
Your research should focus on two main areas:
ABCG2, ABCB1) [4] and the activation of alternative survival pathways. Recent evidence implicates FLT3 signaling activation in about 50% of blast-phase CML cases, contributing to TKI resistance through pathways like β-catenin and C-MYC [5].Q2: How can I model and assess the risk of cardiovascular toxicity for novel TKIs in a preclinical setting?
The PACE trial highlighted a significant risk of arterial occlusive events (AOEs) with ponatinib [2]. To assess this preclinically:
Q3: My resistant cell line shows no ABL1 kinase mutations. What other targets should I screen?
This strongly suggests BCR::ABL1-independent resistance. Your screening should include:
ABCG2 and ABCB1. Their expression can be dynamic and vary with the level and duration of drug exposure [4].
Extensive research has correlated specific imatinib plasma trough concentrations (Cmin) with treatment efficacy. The widely cited target for optimal response is a trough level above 1100 ng/mL [1] [2]. For chronic myeloid leukemia (CML), a target of 1000 ng/mL is more commonly referenced [3] [4] [5].
Subtherapeutic levels below these thresholds are a significant concern. The table below summarizes the established targets and consequences of low levels.
| Parameter | Established Target & Impact |
|---|---|
| Therapeutic Target (GIST) | Trough plasma concentration (Cmin) > 1100 ng/mL [1] [2] |
| Therapeutic Target (CML) | Trough plasma concentration (Cmin) > 1000 ng/mL [3] [4] [5] |
| Impact of Low Levels | Significantly lower objective response rate and shorter time to disease progression in GIST [1]. Lower probability of cytogenetic and molecular response in CML [4] [5]. |
When faced with subtherapeutic this compound levels, several factors should be systematically investigated. The following workflow outlines a logical troubleshooting path.
The key areas to investigate, as per the workflow, are:
For reliable and consistent results, follow this standardized protocol for sample collection and analysis.
Key Technical Details:
The context for rechallenge is critical. The strategy is most supported in tyrosine kinase inhibitor (TKI)-refractory GIST to re-establish disease control. The data on rechallenge after other types of adverse events is more limited and varies by the specific AE.
The table below summarizes key efficacy and safety data from clinical studies:
| Study Type & Context | Rechallenge Regimen | Key Efficacy Findings | Safety & Tolerability |
|---|
| Retrospective Study [1] Advanced GIST after this compound & sunitinib failure | this compound 400 mg/day + BSC | - Median OS: 22 months (vs. 4 months with BSC alone)
The protocol for rechallenge depends on the nature of the adverse event.
This guide outlines the process for managing common, non-life-threatening AEs like skin rash, allowing this compound treatment to continue.
Supporting Evidence & Protocol:
This guide outlines the cautious approach required for serious, potentially life-threatening AEs like interstitial lung disease.
Supporting Evidence & Protocol:
Q1: Does prior adjuvant this compound treatment affect sensitivity to rechallenge upon recurrence? A1: Evidence suggests that sensitivity can be maintained. A case report documented a patient with recurrent GIST who had a partial response to this compound rechallenge for over 2.5 years after completing 2 years of adjuvant therapy. This indicates that tumor cells can remain sensitive after treatment interruption [4] [5].
Q2: What is the recommended dosing strategy for this compound rechallenge in refractory GIST? A2: Recent evidence shows that while intermittent dosing does not improve efficacy over continuous dosing, it may offer a better safety profile. Given the generally limited efficacy of rechallenge, intermittent dosing can be considered when standard later-line therapies are unavailable [2] [3].
Q3: What are the undocumented long-term safety signals of this compound? A3: Pharmacovigilance data mining has identified potential undocumented safety signals, including pubertal failure, large intestine fibroma, ototoxicity, and pregnancy complications. Reports indicate that 38% of AEs occurred more than 360 days after treatment initiation, highlighting the need for long-term monitoring beyond typical clinical trial periods [8].
High-Performance Liquid Chromatography (HPLC) and its variants are the universally accepted standard for quantifying this compound, primarily for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [1] [2]. TDM is crucial as research confirms a correlation between this compound plasma trough concentrations (Cmin) and clinical outcomes [1].
The table below summarizes the key HPLC-based techniques found in the literature.
| Method Type | Key Characteristics | Typical Application Context | Example Experimental Protocols |
|---|
| HPLC with UV/Photodiode Array Detection [3] [4] [5] | - Lower cost equipment.
The complete absence of immunoassay methods in the search results indicates they are not a current part of the analytical landscape for this compound. Here are the likely reasons:
The following diagram illustrates the generalized workflow for analyzing this compound using HPLC-based methods, reflecting the protocols from the search results.
Given the current landscape, here are actionable paths for your research or development work:
The IRIS study, which established this compound as the initial standard of care, showed the following long-term outcomes after a median follow-up of 10.9 years [1].
| Outcome Measure | Result at 10 Years (this compound Arm) |
|---|---|
| Overall Survival Rate | 83.3% |
| Progression-Free Survival | Estimated 97% at 5 years [2] |
| Complete Cytogenetic Response (CCyR) | 82.8% of patients (achieved at any time) |
| Patients completing treatment on this compound | 48.3% |
| Common Serious Adverse Events | Uncommon; most frequent in first year of treatment |
Later studies compared this compound with newer agents. The 24-month data from the DASISION trial, which compared dasatinib to this compound as first-line therapy, show superior cytogenetic and molecular response rates for dasatinib [3].
| Outcome Measure | Dasatinib (100 mg once daily) | This compound (400 mg once daily) |
|---|---|---|
| Complete Cytogenetic Response (CCyR) by 24 months | 86% | 82% |
| Major Molecular Response (MMR) by 24 months | 64% | 46% |
| BCR-ABL ≤ 0.0032% (4.5-log reduction) by 24 months | 17% | 8% |
| Progression to Accelerated/Blast Phase by 24 months | 2.3% | 5.0% |
A significant challenge in long-term this compound therapy is the development of resistance, which occurs in a substantial number of patients [4].
The diagram below illustrates the primary mechanism behind acquired resistance to this compound.
Among these mutations, those in the P-loop (ATP-binding loop) are particularly concerning. In-vitro evidence suggests they may be more oncogenic and have been associated with a poorer prognosis and more rapid disease progression in some studies conducted before second-generation TKIs were widely available [5].
For researchers, the methodologies from these pivotal trials are critical for understanding the data.
For patients with a suboptimal response, therapeutic drug monitoring and mutation analysis are crucial.
The following diagram outlines a recommended approach for monitoring and managing treatment in CML patients.
The treatment of Chronic Myelogenous Leukemia (CML) with tyrosine kinase inhibitors like imatinib is a success story for targeted therapy, and its efficacy is closely monitored through standardized molecular response criteria [1]. The table below outlines the key definitions as established in clinical research.
| Response Level | Definition (International Scale) | Clinical Significance |
|---|---|---|
| Major Molecular Response (MMR) | BCR::ABL1 transcript ratio ≤ 0.1% (or a 3-log reduction) [2] | A key milestone and indicator of treatment efficacy [2]. |
| MR4.5 | BCR::ABL1 transcript ratio ≤ 0.0032% (or a 4.5-log reduction) [3] [2] | Deeper level of response; prerequisite for attempting Treatment-Free Remission (TFR) [3]. |
| Sustained Molecular Response | Maintenance of a deep molecular response (e.g., MR4.5) for a sustained period [3]. | Foundational for considering therapy discontinuation in eligible patients [3]. |
A study investigated how genetic variations in the apoptosis pathway might predict depth of molecular response to this compound. Below is a summary of their experimental methodology [2].
The efficacy of this compound and the molecular response is rooted in its action on specific cellular pathways. The diagram below illustrates the primary mechanism of action and a key secondary pathway involved in treatment response.
The primary mechanism involves the direct inhibition of the BCR-ABL tyrosine kinase, which halts uncontrolled proliferation and induces apoptosis in CML cells [2]. Research also indicates that the Fas-mediated apoptosis pathway plays a significant role. Genetic variations in this pathway, such as the FAS genotype (rs2234767), have been associated with the rate of achieving deep molecular responses (MR4.5), suggesting it can modulate treatment efficacy [2].
For your guide, you may wish to highlight these practical points:
The table below summarizes the key MMR outcomes from major clinical trials, providing a direct comparison of the efficacy of different treatments.
| Treatment (Trial Name) | Dosing Regimen | MMR at 12 Months | Key Comparative Findings | Citation |
|---|---|---|---|---|
| Imatinib (DASISION & S0325 Intergroup) | 400 mg once daily | 26.7% (pooled) | Baseline for comparison in network meta-analysis. | [1] |
| Dasatinib (DASISION) | 100 mg once daily | 46% | Significantly higher than this compound (46% vs 28%, P<0.0001); faster time to MMR. | [2] |
| Nilotinib (ENESTnd) | 300 mg twice daily | 44% | Significantly higher than this compound (44% vs 22%, P<0.0001); faster time to MMR; lower progression to advanced disease. | [3] |
| Nilotinib (ENESTnd) | 400 mg twice daily | 43% | Significantly higher than this compound (43% vs 22%, P<0.0001). | [3] |
| High-Dose this compound | 800 mg/day (400 mg twice daily) | 46% | Not statistically significant vs standard-dose this compound (46% vs 40%, P=0.2035); led to earlier MMR. | [4] |
| Standard-Dose this compound (Control) | 400 mg once daily | 40% | Comparison arm for high-dose this compound trial. | [4] |
| Newer TKIs (Pooled) | Nilotinib/Dasatinib | ~55.2% (nilotinib) | Network meta-analysis concluded nilotinib had the highest MMR rate at 12 months vs dasatinib and this compound. | [1] |
A separate umbrella review that pooled results from multiple meta-analyses confirmed this trend, showing that the proportion of patients achieving MMR at 12 months was significantly greater with newer-generation TKIs compared to this compound (Risk Ratio: 1.58) [5].
The data in the table above comes from rigorous Phase III clinical trials. Here are the standard protocols they employed, which can serve as a reference for validation studies.
The following diagram illustrates the primary mechanism of action of TKIs and a key resistance pathway explored in recent research, which may inform combination therapy strategies.
This diagram highlights that while TKIs directly target the BCR-ABL1 oncoprotein, resistance can emerge through alternative pathways. Research shows that This compound treatment itself can activate the Integrated Stress Response (ISR) as a protective mechanism in leukemic cells [8]. Combining this compound with an ISR inhibitor (ISRIB) has been shown to synergistically eradicate leukemia cells, particularly those with resistance driven by hyperactive RAS/RAF/MAPK and STAT5 signaling [8].
The table below summarizes experimental data on cross-resistance patterns from key studies:
| Cancer Cell Lines | Resistant to (1st TKI) | Shows Cross-Resistance to... | No Cross-Resistance to... | Key Experimental Findings |
|---|---|---|---|---|
| 786-O (Renal), HT-29 (Colorectal) [1] | Sunitinib | Pazopanib, Erlotinib, Lapatinib [1] | Sorafenib, Everolimus (mTOR inhibitor) [1] | Increased lysosomal sequestration (↑LAMP1/2); increased intracellular drug accumulation for pazopanib/erlotinib; transient resistance [1]. |
| 786-O (Renal), HT-29 (Colorectal) [1] | Pazopanib or Erlotinib | Pazopanib, Erlotinib [1] | Sorafenib [1] | Resistance and cross-resistance inducible for some TKIs (pazopanib, erlotinib) but not for sorafenib [1]. |
| NSCLC (Non-Small Cell Lung Cancer) | 1st/2nd Gen EGFR-TKIs (Gefitinib, Erlotinib, Afatinib) | - | Osimertinib (3rd Gen) [2] | EGFR T790M mutation causes resistance to 1st/2nd gen TKIs; Osimertinib specifically targets T790M, making it effective after resistance emerges [2]. |
| GIST (Gastrointestinal Stromal Tumors) | Imatinib, Sunitinib, Regorafenib, others [3] | Other approved TKIs [3] | Avapritinib [3] | PDGFRA D842V mutation confers resistance to multiple TKIs; Avapritinib is a potent selective inhibitor effective against this mutation [3]. |
To generate the data above, researchers typically employ a set of standardized in vitro and clinical protocols:
| Protocol Type | Core Methodology | Key Measurements & Outputs |
|---|
| Inducing TKI Resistance *In Vitro* [1] | • Continuous exposure of cancer cell lines to gradually increasing TKI concentrations. • Process sustained over 3-4 months to establish stable resistant lines. | Establishment of drug-resistant sub-lines (e.g., 786-O SUN, HT-29 SUN). | | Assessing (Cross-)Resistance (MTT Assay) [1] | • Cells seeded in 96-well plates and treated with a range of TKI concentrations. • Cell viability/proliferation measured after 96 hours using MTT dye. | Dose-response curves and IC50 values to quantify resistance and cross-resistance factors. | | Measuring Intracellular Drug Accumulation (LC-MS/MS) [1] | • Resistant and parental cells treated with a TKI for 24 hours. • Cells washed, trypsinized, and counted. • Cell pellets analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Quantitative measurement of intracellular TKI concentration. | | Analyzing Lysosomal Sequestration (Western Blotting) [1] | • Protein lysates prepared from resistant and parental cells. • Proteins separated by SDS-PAGE and transferred to membranes. • Membranes probed with antibodies against lysosomal markers (LAMP1, LAMP2). | Detection of protein expression levels; increased LAMP1/2 indicates expanded lysosomal capacity. | | Predicting Resistance (Radiomics & Machine Learning) [2] | • Radiomics: Extraction of quantitative features from medical images (e.g., CT scans). • Machine Learning: Algorithms like LASSO select most predictive features of resistance. | A model to predict the likelihood of developing a specific resistance mutation (e.g., T790M) before treatment. |
The diagram below illustrates the primary mechanism of lysosomal sequestration and the key in vitro experiments used to investigate it.
The data indicates that switching to a TKI with a different structure or mechanism (like sorafenib) or to an agent targeting a different pathway (like the mTOR inhibitor everolimus) can overcome resistance [1]. Furthermore, the development of next-generation TKIs like osimertinib and avapritinib is specifically designed to target common resistance mutations [2] [3].
Future strategies to combat TKI resistance include developing next-generation inhibitors, rational combination therapies, and using predictive tools like radiomics and machine learning to anticipate resistance before it clinically manifests [4] [2].
Irritant;Health Hazard;Environmental Hazard